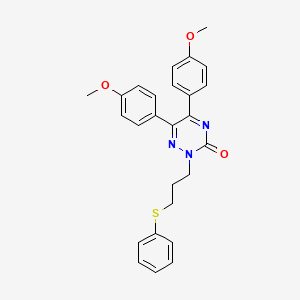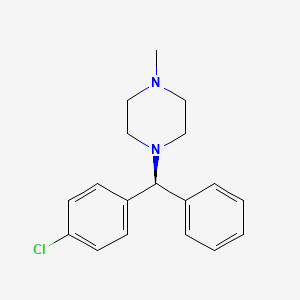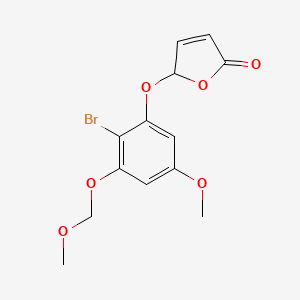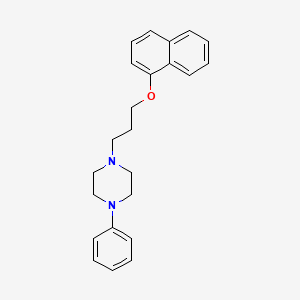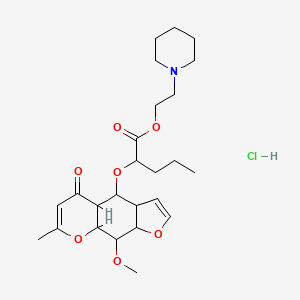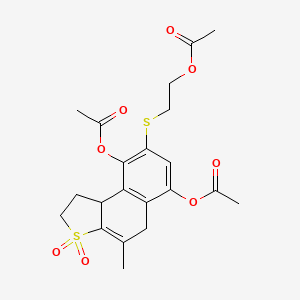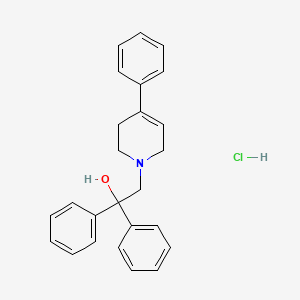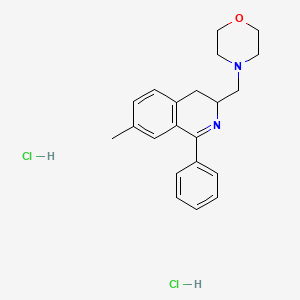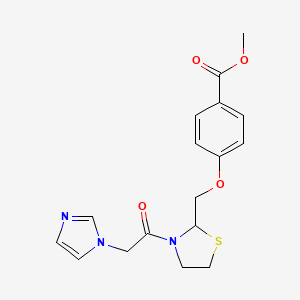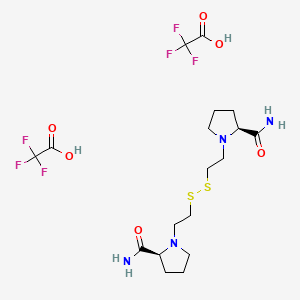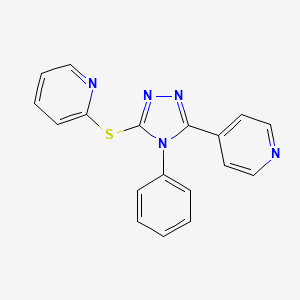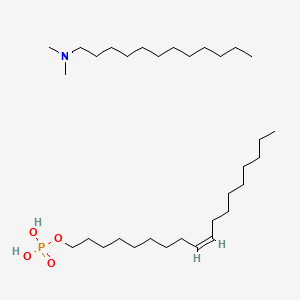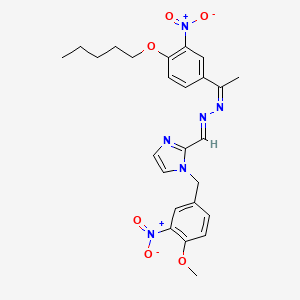
1H-Imidazole-2-carboxaldehyde, 1-((4-methoxy-3-nitrophenyl)methyl)-, (1-(3-nitro-4-(pentyloxy)phenyl)ethylidene)hydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole-2-carboxaldehyde, 1-((4-methoxy-3-nitrophenyl)methyl)-, (1-(3-nitro-4-(pentyloxy)phenyl)ethylidene)hydrazone typically involves the condensation of 1H-imidazole-2-carboxaldehyde with 1-((4-methoxy-3-nitrophenyl)methyl)-hydrazine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of industrial-grade solvents and catalysts .
化学反应分析
Types of Reactions
1H-Imidazole-2-carboxaldehyde, 1-((4-methoxy-3-nitrophenyl)methyl)-, (1-(3-nitro-4-(pentyloxy)phenyl)ethylidene)hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .
科学研究应用
1H-Imidazole-2-carboxaldehyde, 1-((4-methoxy-3-nitrophenyl)methyl)-, (1-(3-nitro-4-(pentyloxy)phenyl)ethylidene)hydrazone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1H-Imidazole-2-carboxaldehyde, 1-((4-methoxy-3-nitrophenyl)methyl)-, (1-(3-nitro-4-(pentyloxy)phenyl)ethylidene)hydrazone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
- 1H-Imidazole-2-carboxaldehyde, 1-((4-methoxyphenyl)methyl)-, (1-(3-nitrophenyl)ethylidene)hydrazone
- 1H-Imidazole-2-carboxaldehyde, 1-((4-nitrophenyl)methyl)-, (1-(3-nitro-4-(pentyloxy)phenyl)ethylidene)hydrazone
Uniqueness
1H-Imidazole-2-carboxaldehyde, 1-((4-methoxy-3-nitrophenyl)methyl)-, (1-(3-nitro-4-(pentyloxy)phenyl)ethylidene)hydrazone is unique due to its specific substitution pattern and the presence of both methoxy and nitro groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
属性
CAS 编号 |
134221-19-5 |
|---|---|
分子式 |
C25H28N6O6 |
分子量 |
508.5 g/mol |
IUPAC 名称 |
(E)-N-[(E)-[1-[(4-methoxy-3-nitrophenyl)methyl]imidazol-2-yl]methylideneamino]-1-(3-nitro-4-pentoxyphenyl)ethanimine |
InChI |
InChI=1S/C25H28N6O6/c1-4-5-6-13-37-24-10-8-20(15-22(24)31(34)35)18(2)28-27-16-25-26-11-12-29(25)17-19-7-9-23(36-3)21(14-19)30(32)33/h7-12,14-16H,4-6,13,17H2,1-3H3/b27-16+,28-18- |
InChI 键 |
CIDKFCFCAFQACN-IJMGCVROSA-N |
手性 SMILES |
CCCCCOC1=C(C=C(C=C1)/C(=N\N=C\C2=NC=CN2CC3=CC(=C(C=C3)OC)[N+](=O)[O-])/C)[N+](=O)[O-] |
规范 SMILES |
CCCCCOC1=C(C=C(C=C1)C(=NN=CC2=NC=CN2CC3=CC(=C(C=C3)OC)[N+](=O)[O-])C)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


